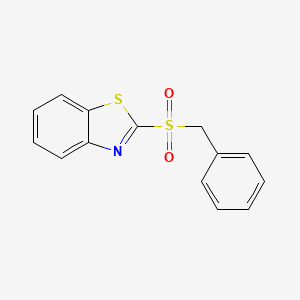![molecular formula C17H20NO5P B5777198 ethyl 4-{[(4-methoxyphenoxy)(methyl)phosphoryl]amino}benzoate](/img/structure/B5777198.png)
ethyl 4-{[(4-methoxyphenoxy)(methyl)phosphoryl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-{[(4-methoxyphenoxy)(methyl)phosphoryl]amino}benzoate, also known as MPMB, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), a key enzyme involved in the regulation of insulin signaling and glucose homeostasis.
Mecanismo De Acción
Ethyl 4-{[(4-methoxyphenoxy)(methyl)phosphoryl]amino}benzoate functions as a competitive inhibitor of PTP1B, which is a negative regulator of insulin signaling. By inhibiting PTP1B, this compound enhances insulin sensitivity and glucose uptake in insulin-responsive tissues such as muscle, liver, and adipose tissue. This leads to improved glucose homeostasis and reduced insulin resistance.
Biochemical and Physiological Effects:
In addition to its effects on glucose homeostasis, this compound has been found to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of several protein kinases, including JNK and ERK, which are involved in the regulation of cell proliferation and survival. This compound has also been found to induce apoptosis in cancer cells and to reduce the production of inflammatory cytokines in immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using ethyl 4-{[(4-methoxyphenoxy)(methyl)phosphoryl]amino}benzoate in lab experiments is its specificity for PTP1B. Unlike other inhibitors of this enzyme, this compound does not cross-react with other protein tyrosine phosphatases, making it a valuable tool for studying the role of PTP1B in insulin signaling and glucose homeostasis. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on ethyl 4-{[(4-methoxyphenoxy)(methyl)phosphoryl]amino}benzoate. One area of interest is the development of more potent and selective inhibitors of PTP1B based on the structure of this compound. Another area of interest is the investigation of the effects of this compound on other signaling pathways and cellular processes, such as autophagy and mitochondrial function. Finally, the potential therapeutic applications of this compound in various diseases, including cancer and inflammatory disorders, warrant further investigation.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely used in scientific research as an inhibitor of PTP1B. It has shown promise as a potential therapeutic agent for the treatment of type 2 diabetes, obesity, and other diseases. While there are limitations to its use in lab experiments, this compound remains a valuable tool for studying the role of PTP1B in insulin signaling and glucose homeostasis. Further research on this compound and its derivatives may lead to the development of novel treatments for a variety of diseases.
Métodos De Síntesis
The synthesis of ethyl 4-{[(4-methoxyphenoxy)(methyl)phosphoryl]amino}benzoate involves the reaction of 4-aminobenzoic acid with 4-methoxyphenylphosphonic acid dichloride in the presence of triethylamine and ethyl alcohol. The resulting product is then treated with sodium hydroxide and ethyl iodide to yield this compound. The overall yield of this synthesis method is about 50%.
Aplicaciones Científicas De Investigación
Ethyl 4-{[(4-methoxyphenoxy)(methyl)phosphoryl]amino}benzoate has been extensively studied as a potential therapeutic agent for the treatment of type 2 diabetes and obesity. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of these diseases. In addition, this compound has been found to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of various inflammatory and cancerous conditions.
Propiedades
IUPAC Name |
ethyl 4-[[(4-methoxyphenoxy)-methylphosphoryl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20NO5P/c1-4-22-17(19)13-5-7-14(8-6-13)18-24(3,20)23-16-11-9-15(21-2)10-12-16/h5-12H,4H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVYPJDCFLVKSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NP(=O)(C)OC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20NO5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)phenyl]acetamide](/img/structure/B5777118.png)
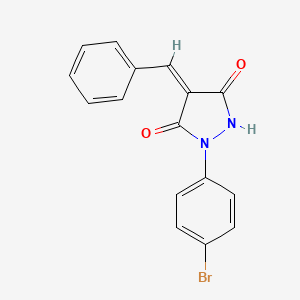
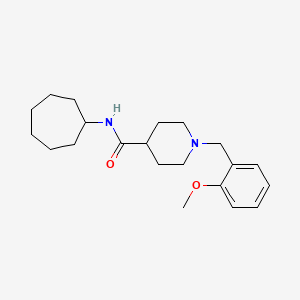
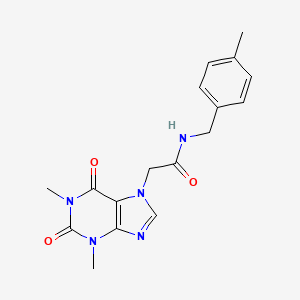
![7-chloro-2-(2-chlorophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B5777155.png)
![4-chloro-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2-nitrobenzamide](/img/structure/B5777162.png)
![2-amino-4-[4-(dimethylamino)phenyl]-6-ethyl-5-methylnicotinonitrile](/img/structure/B5777167.png)



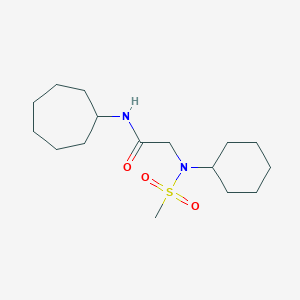
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea](/img/structure/B5777195.png)
![5-chloro-2-[(3-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B5777205.png)
